
1-(3,5-Difluorophenyl)ethanol
Overview
Description
1-(3,5-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an ethanol group.
Preparation Methods
1-(3,5-Difluorophenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reduction of 3,5-difluoroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous conditions to prevent hydrolysis of the reagents .
Industrial production methods may involve the use of enzymatic processes. For example, carbonyl reductase derived from Leifsonia sp. S749 has been used to convert 3,5-difluoroacetophenone to this compound with high enantioselectivity and efficiency .
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3,5-difluoroacetophenone using oxidizing agents such as chromic acid or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form 3,5-difluorophenylethane using strong reducing agents.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, chromic acid, and PCC. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(3,5-Difluorophenyl)ethanol has been investigated for its potential as a lead compound in drug development due to its interactions with various enzymes involved in metabolic pathways.
- Enzyme Interactions: It has been shown to interact with alcohol dehydrogenase and aldehyde dehydrogenase, which are critical for alcohol metabolism. The fluorine substituents may enhance binding affinity and alter enzyme activity.
- Anticancer Activity: Research indicates that this compound exhibits notable anticancer properties. For example, studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis markers, including increased caspase-3 activation and PARP cleavage .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 4.5 | Caspase-3 activation |
A549 | 6.2 | PARP cleavage |
HCT-116 | 5.0 | Cell cycle arrest at G1 phase |
Antimicrobial Applications
The compound has also shown potential as an antimicrobial agent against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Pseudomonas aeruginosa | 0.8 µg/mL |
These findings suggest that the compound could be developed into therapeutic agents against resistant bacterial infections .
Study on MCF-7 Cells
A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in cell viability among MCF-7 cells, indicating its potential as an anticancer agent. The study highlighted the activation of apoptotic pathways as a key mechanism behind its efficacy .
Antimicrobial Efficacy
Another investigation assessed the compound's antimicrobial properties against multi-drug resistant bacterial strains. The results indicated effective inhibition of growth at low concentrations, supporting its potential therapeutic use against resistant infections .
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)ethanol is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may exert its effects by interacting with enzymes or receptors involved in metabolic processes .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)ethanol can be compared with other similar compounds, such as:
- 1-(2,4-Difluorophenyl)ethanol
- 1-(3,4-Difluorophenyl)ethanol
- 1-(2,5-Difluorophenyl)ethanol
- 1-(2,6-Difluorophenyl)ethanol
These compounds share a similar structure but differ in the position of the fluorine atoms on the phenyl ring. The unique positioning of the fluorine atoms in this compound may influence its chemical reactivity and biological activity, making it distinct from its analogs .
Biological Activity
1-(3,5-Difluorophenyl)ethanol is an organic compound with significant biological activity, primarily attributed to its interactions with various enzymes and metabolic pathways. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a phenolic structure with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring. Its molecular formula is C8H8F2O. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily mediated through its interactions with key enzymes involved in metabolic processes:
- Enzyme Interactions : It has been shown to interact with alcohol dehydrogenase and aldehyde dehydrogenase, which are critical for alcohol metabolism. The fluorine substituents may enhance binding affinity to these enzymes, potentially altering their activity and stability.
- Competitive Inhibition : The compound can inhibit certain enzymatic activities by competing with natural substrates for binding sites. This competitive inhibition impacts metabolic pathways and can influence gene expression through interactions with DNA or transcription factors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its overall therapeutic potential.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
Synthesis and Applications
This compound serves as a versatile building block in synthetic organic chemistry. Its applications include:
Properties
IUPAC Name |
1-(3,5-difluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDJZYKJPZJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963647 | |
Record name | 1-(3,5-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467223-90-1, 872181-59-4 | |
Record name | 1-(3,5-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-difluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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